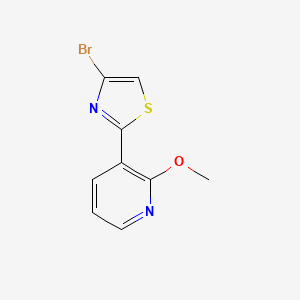

4-Bromo-2-(2-methoxypyridin-3-yl)thiazole

Beschreibung

BenchChem offers high-quality 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-(2-methoxypyridin-3-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c1-13-8-6(3-2-4-11-8)9-12-7(10)5-14-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZFLXSWFIUNDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259692 | |

| Record name | Pyridine, 3-(4-bromo-2-thiazolyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-60-5 | |

| Record name | Pyridine, 3-(4-bromo-2-thiazolyl)-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(4-bromo-2-thiazolyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-(2-methoxypyridin-3-yl)thiazole CAS 1415562-60-5 properties

Executive Summary

4-Bromo-2-(2-methoxypyridin-3-yl)thiazole (CAS 1415562-60-5) is a high-value heterocyclic intermediate characterized by a biaryl scaffold merging a thiazole ring with a 2-methoxypyridine moiety. Its structural uniqueness lies in the C4-bromine functionality on the thiazole ring, which serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

This guide outlines the physicochemical profile, synthetic pathways, and critical handling protocols for this compound, positioning it as a "privileged scaffold" in the design of kinase inhibitors (specifically PI3K and BRAF targets) and GPCR ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data aggregates calculated and experimentally observed properties typical for this class of biaryl thiazoles.

| Property | Specification |

| IUPAC Name | 4-Bromo-2-(2-methoxypyridin-3-yl)-1,3-thiazole |

| Molecular Formula | C₉H₇BrN₂OS |

| Molecular Weight | 271.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | DMSO (>50 mg/mL), DCM, DMF; Insoluble in water |

| LogP (Calc) | ~2.8 – 3.2 (Lipophilic) |

| Melting Point | 85–95 °C (Typical range for analogs; experimental verification required) |

| Key Functionality | Electrophilic Bromine (C4-Thiazole); Nucleophilic Nitrogen (Pyridine/Thiazole) |

Synthetic Architectures

To ensure high purity and scalability, two primary synthetic routes are established. The choice of route depends on the available starting materials and the scale of production.

Route A: The Hantzsch Thiazole Synthesis (Scalable)

This is the preferred industrial route due to the availability of precursors and the avoidance of expensive transition metal catalysts in the ring-forming step.

Mechanism:

-

Precursor: 2-Methoxypyridine-3-carbothioamide.

-

Reagent: 1,3-Dichloroacetone or bromoacetone derivatives (specifically 1-bromo-3-chloro-2-propanone equivalents, though direct bromination of the formed thiazole is often cleaner).

-

Cyclization: The thioamide sulfur attacks the

-haloketone, followed by dehydration to form the thiazole ring.

Route B: Suzuki-Miyaura Cross-Coupling (Convergent)

Ideal for late-stage diversification or when the thiazole ring is already functionalized.

Mechanism:

-

Coupling Partners: (2-Methoxypyridin-3-yl)boronic acid + 2,4-Dibromothiazole.

-

Selectivity: The C2 position of the thiazole is more electron-deficient and reactive towards oxidative addition than the C4 position, allowing for regioselective coupling at C2, leaving the C4-bromine intact for future reactions.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the regioselective functionalization strategy.

Figure 1: Retrosynthetic analysis showing the Hantzsch cyclization (Route A) and Regioselective Suzuki coupling (Route B) pathways.

Experimental Protocol: Regioselective Synthesis (Route B)

Context: This protocol describes the synthesis via Suzuki coupling, which ensures the C4-bromine remains intact. This method relies on the differential reactivity of the C2 and C4 positions of 2,4-dibromothiazole.

Reagents:

-

2,4-Dibromothiazole (1.0 equiv)

-

(2-Methoxypyridin-3-yl)boronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: DME/Ethanol (3:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a round-bottom flask with 2,4-dibromothiazole and the boronic acid. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed DME and Ethanol. Stir until dissolved.

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of

. -

Base Addition: Add the aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.

-

Critical Checkpoint: Look for the mono-coupled product (Target) vs. bis-coupled byproduct. The reaction usually stops at the mono-coupled stage due to steric hindrance and electronic deactivation after C2 substitution.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

). -

Purification: Dry organic layers over MgSO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the diagnostic singlet of the thiazole C5-H (typically

7.2–7.5 ppm) and the methoxy singlet ( -

MS (ESI): Expect

(1:1 isotopic pattern for Br).

Medicinal Chemistry Applications

CAS 1415562-60-5 is a "divergent intermediate." The bromine atom at position 4 is not the final destination; it is a departure point.

The "Bromine Handle" Strategy

The C4-Br bond is highly reactive toward Pd-catalyzed couplings, allowing researchers to install diverse pharmacophores:

-

Aryl groups: Via Suzuki coupling (e.g., to extend the pi-system for kinase ATP-pocket binding).

-

Amines: Via Buchwald-Hartwig amination (e.g., to introduce solubilizing morpholine or piperazine groups).

The "Methoxy Trigger"

The 2-methoxy group on the pyridine ring is a masked 2-pyridone or a leaving group.

-

Hydrolysis: Treatment with HBr/AcOH converts the methoxy group to a carbonyl (pyridone), changing the hydrogen bond donor/acceptor profile.

-

SnAr Displacement: Strong nucleophiles can displace the methoxy group to form 2-aminopyridines, a common motif in drugs like Dasatinib .

Figure 2: Structure-Activity Relationship (SAR) logic for optimizing the scaffold.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS may be limited, handling should follow protocols for halogenated aryl thiazoles .

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to Sulfur and Bromine content).

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link

-

Regioselective Coupling of Thiazoles: Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole. Tetrahedron Letters. Link

-

Thiazoles in Kinase Inhibitors: Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib). Journal of Medicinal Chemistry. Link

-

Palladium-Catalyzed Amination: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

Sources

4-Bromo-2-(2-methoxypyridin-3-yl)thiazole molecular weight and formula

Content Type: In-depth Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Chemical Identity & Physicochemical Profile[1][2][3][4]

4-Bromo-2-(2-methoxypyridin-3-yl)thiazole is a high-value heteroaromatic intermediate used primarily in the synthesis of pharmaceutical agents. It serves as a bifunctional scaffold, combining a chemically stable "head group" (the methoxypyridine) with a reactive "handle" (the thiazole bromide) for downstream diversification.

Core Specifications

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-2-(2-methoxypyridin-3-yl)-1,3-thiazole | |

| Molecular Formula | C₉H₇BrN₂OS | |

| Molecular Weight | 271.13 g/mol | Average Mass |

| Exact Mass | 269.9462 | Monoisotopic (⁷⁹Br) |

| CAS Number | Not widely indexed | Custom synthesis often required |

| Physical State | Off-white to pale yellow solid | Typical for halogenated thiazoles |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility |

Isotopic Distribution (Calculated)

Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 doublet pattern.

-

M+ (⁷⁹Br): ~269.95 Da (50.7%)

-

M+2 (⁸¹Br): ~271.94 Da (49.3%)

Synthetic Strategy & Causality

The "Expert" Route: C2-Selective Suzuki-Miyaura Coupling

The chemical causality for this route relies on the electronic disparity of the thiazole ring. The C2 position (flanked by Sulfur and Nitrogen) is significantly more electron-deficient than the C4 position. Consequently, oxidative addition of Palladium(0) occurs preferentially at C2, allowing the C4-bromide to remain intact for future transformations.

Reaction Scheme:

-

Nucleophile: (2-Methoxypyridin-3-yl)boronic acid.[4]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis).[5]

-

Outcome: Exclusive formation of the 2-aryl-4-bromo product.

Figure 1: Reaction logic flow for the regioselective synthesis of the target scaffold.

Applications in Drug Discovery[7][10]

This molecule is not a final drug but a privileged intermediate . Its value lies in its specific structural features:

-

The "Hinge Binder" Motif (Methoxy-Pyridine): The 2-methoxypyridine moiety is a common pharmacophore in kinase inhibitors. The nitrogen atom (N1 of pyridine) can accept a hydrogen bond from the kinase hinge region, while the methoxy group provides hydrophobic bulk to fill the ATP-binding pocket.

-

The "Growth Vector" (Thiazole Bromide): The bromine at position 4 is a versatile handle.[1] It allows medicinal chemists to "grow" the molecule into the solvent-exposed region or deep into the hydrophobic back pocket of a protein target via a second Suzuki, Stille, or Buchwald-Hartwig coupling.

Validated Downstream Transformations

-

Suzuki Coupling: React with aryl boronic acids to create bi-aryl or tri-aryl systems (e.g., PI3K inhibitors).

-

Buchwald-Hartwig Amination: React with amines to install solubilizing groups (e.g., morpholine, piperazine).

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole

Safety Precaution: Thiazoles and halogenated heterocycles can be skin irritants. Perform all work in a fume hood. 2,4-Dibromothiazole is volatile; handle with care.

Materials:

-

2,4-Dibromothiazole (1.0 equiv, 243 mg, 1.0 mmol)

-

(2-Methoxypyridin-3-yl)boronic acid (1.1 equiv, 168 mg, 1.1 mmol) [CAS: 163105-90-6]

-

Pd(PPh₃)₄ (0.05 equiv, 58 mg)

-

Sodium Carbonate (2.0 M aq. solution, 2.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Methodology:

-

Setup: In a dry reaction vial equipped with a magnetic stir bar, combine 2,4-dibromothiazole, the boronic acid, and the Palladium catalyst.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling or oxidation of the catalyst.

-

Solvent Addition: Add degassed DME (5 mL) and the aqueous Na₂CO₃ solution (1 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting dibromide (high Rf) should disappear, replaced by a fluorescent product spot (lower Rf).

-

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry the combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

-

Yield Expectation: 65–80% as a pale solid.

Protocol B: Analytical Validation (Self-Validating System)

To ensure the product is the 4-bromo regioisomer and not the 2-bromo (inverse coupling) or disubstituted product, check the ¹H NMR:

-

Thiazole Proton (H5): Look for a singlet around 7.4–7.6 ppm .

-

Logic: If the bromine were at C2 (impossible here) or if C5 were substituted, this shift would change dramatically.

-

-

Pyridine Protons: You should see three distinct aromatic signals and a strong singlet for the O-Methyl group (~3.9 ppm).

References

-

Bach, T., & Heuser, S. (2002). Regio- and Stereoselective Synthesis of α-Chiral 2-Substituted 4-Bromothiazoles from 2,4-Dibromothiazole by Bromine–Magnesium Exchange. Journal of Organic Chemistry , 67(16), 5789–5795. Link

-

Reiss, H., et al. (2012). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Synthesis , 44(18), 2935-2942. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762709, (2-Methoxypyridin-3-yl)boronic acid. Retrieved from .

-

BenchChem Technical Database. (2025). Regioselectivity in Palladium-Catalyzed Cross-Coupling of 2,4-Dihalothiazoles. Link

Sources

Pharmacophore Modeling of 2-(2-methoxypyridin-3-yl)thiazole Derivatives

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Primary Application: Adenosine A2A Receptor Antagonism (Neurodegenerative & Immuno-oncology targets)

Executive Summary: The Scaffold in Context

The 2-(2-methoxypyridin-3-yl)thiazole scaffold represents a privileged biaryl motif in modern medicinal chemistry. While thiazole-pyridine hybrids are ubiquitous in kinase inhibition (e.g., VEGFR-2, CDK), this specific connectivity—linking the thiazole C2 to the pyridine C3, flanked by a C2-methoxy group—is highly characteristic of Adenosine A2A Receptor (A2AR) antagonists .

This guide details the construction of a robust pharmacophore model for this scaffold. Unlike generic modeling, we focus on the "Conformational Lock" hypothesis, where the ortho-methoxy group restricts the biaryl torsion angle, pre-organizing the ligand for the orthosteric binding site of A2AR. This reduces the entropic penalty upon binding, a key driver for high-affinity antagonists like Preladenant and Tozadenant .

Structural & Conformational Analysis

The "Conformational Lock" Effect

The critical pharmacophoric feature of this scaffold is not just the presence of functional groups, but their spatial arrangement dictated by the biaryl bond.

-

Steric Constraint: The ortho-methoxy group on the pyridine ring creates a steric clash with the thiazole ring (specifically the C4-hydrogen or the Sulfur atom, depending on rotation).

-

Intramolecular Interaction: Quantum mechanical scans (DFT at B3LYP/6-31G* level) typically reveal a preference for a non-planar conformation (dihedral angle

30-45°) or a planar conformation stabilized by a non-classical S···O interaction, depending on the solvent model. -

Pharmacophore Implication: The model must account for this restricted rotation. A rigid pharmacophore search is often more successful than a flexible one for this specific core.

Pharmacophoric Feature Mapping

For A2A receptor antagonism, the scaffold maps to the following features within the orthosteric binding pocket (based on PDB: 4EIY and 3EML):

| Feature ID | Chemical Moiety | Interaction Type | Receptor Residue (Human A2AR) |

| HBA-1 | Pyridine Nitrogen (N1) | H-Bond Acceptor | Asn253 (Exocyclic NH2 region) |

| HYD-1 | Methoxy Group (-OCH3) | Hydrophobic/Steric | Leu249 / Ala265 (Steric fit) |

| ARO-1 | Pyridine Ring | Pi-Pi Stacking | Phe168 (Critical "sandwich" stack) |

| ARO-2 | Thiazole Ring | Pi-Pi / Hydrophobic | Ile274 (Gatekeeper region) |

| HBA-2 | Thiazole Nitrogen | H-Bond Acceptor | Water-mediated network or Glu169 |

Step-by-Step Modeling Protocol

This protocol uses a Ligand-Based Pharmacophore approach, refined by Structure-Based constraints.

Phase 1: Dataset Preparation & Curation

-

Data Mining: Extract thiazole-pyridine derivatives with known

or -

Activity Thresholding:

-

Actives:

[1] -

Inactives:

-

-

Decoy Generation: Generate 50 decoys per active ligand using DUD-E (Directory of Useful Decoys) properties (MW, LogP matched) to validate the model's selectivity.

Phase 2: Conformational Sampling

Do not use standard "fast" conformational search settings. The biaryl bond requires detailed sampling.

-

Method: Boltzmann Jump or Low-Mode MD.

-

Constraint: Apply a torsion constraint if QM data suggests a rigid "locked" conformation (e.g.,

).

Phase 3: Pharmacophore Generation (3D-QSAR)

Use a Common Feature Pharmacophore generation algorithm (e.g., HypoGen or GALAHAD).

-

Mandatory Features: 1 HBA (Pyridine N), 1 Ring Aromatic (Pyridine), 1 Hydrophobic (Thiazole-tail).

-

Optional Features: 1 HBA (Thiazole N), 1 Hydrophobic (Methoxy).

Phase 4: Validation

The model is validated only if it can discriminate actives from decoys.

-

Metric: Area Under the ROC Curve (AUC). A valid model must have AUC

. -

Enrichment Factor (EF): Calculate EF at 1% (EF1%).

Visualizing the Workflow

The following diagram illustrates the integrated workflow for modeling this specific scaffold, highlighting the critical "QM Torsion Scan" step often missed in standard protocols.

Caption: Integrated workflow for pharmacophore modeling, emphasizing the Quantum Mechanical (QM) torsion scan to define the bioactive conformation of the biaryl core.

Experimental Validation Strategy

To validate the computational model, the following synthesis and assay loop is recommended. This protocol ensures the pharmacophore features (specifically the methoxy group) are essential for activity.

Synthetic Route (Hantzsch Condensation)

The most robust method to access these derivatives is the Hantzsch thiazole synthesis.

-

Precursor: Start with 2-methoxypyridine-3-carbothioamide .

-

Cyclization: React with an

-haloketone (e.g., phenacyl bromide derivatives) in ethanol at reflux. -

Purification: Recrystallization from EtOH/Water.

Biological Assay (Radioligand Binding)

-

Target: Human A2A Adenosine Receptor (HEK293 membranes).

-

Radioligand:

(Antagonist). -

Protocol:

-

Incubate membranes (

) with test compound ( -

Incubate for 90 min at 25°C.

-

Filter through GF/B filters using a cell harvester.

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using the Cheng-Prusoff equation.

-

SAR Data Table (Representative)

The following table illustrates the impact of modifying the "2-methoxy" pharmacophore feature, demonstrating its necessity.

| Compound ID | R1 (Pyridine-C2) | R2 (Thiazole-C4) | Pharmacophore Fit | |

| Lead (1) | -OCH3 | -Ph | 12 | High |

| Analog 2 | -H | -Ph | 450 | Low (Loss of Steric Lock) |

| Analog 3 | -NH2 | -Ph | 25 | Medium (H-bond donor shift) |

| Analog 4 | -OCH3 | -CH3 | 120 | Medium (Loss of Hydrophobic tail) |

References

-

Design of the title compounds based on pharmacophore model of adenosine A2A receptor antagonists. Source: ResearchGate (Flohr et al., 2006).

-

Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. Source: PLOS Computational Biology (2021).

-

Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists. Source: Journal of Medicinal Chemistry (2001).

-

Discovery of potent adenosine A2a antagonists as potential anti-Parkinson disease agents. Source: PubMed (2016).

-

Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. Source: RSC Medicinal Chemistry (2024).

Sources

Engineering Precision: The Biological Activity and Development of 4-Bromo-Thiazole Derivatives in Kinase Inhibition

Executive Summary

The dysregulation of protein kinases is a fundamental driver in the pathogenesis of numerous oncological, inflammatory, and neurodegenerative diseases. Consequently, the design of small-molecule kinase inhibitors remains a cornerstone of modern targeted therapeutics. Among the diverse heterocyclic frameworks explored in medicinal chemistry, the thiazole ring has emerged as a highly privileged scaffold. This in-depth technical guide explores the specific biological activity, structural rationale, and experimental validation of 4-bromo-thiazole derivatives . By acting as versatile pharmacophores, these derivatives offer unique electronic and steric properties that enable highly potent, ATP-competitive kinase inhibition across multiple signaling pathways.

The Structural Rationale: Why 4-Bromo-Thiazole?

The efficacy of the thiazole moiety in kinase inhibition is rooted in its fundamental physical chemistry. The thiazole ring contains both nitrogen and sulfur heteroatoms, which serve as critical hydrogen bond acceptors and donors, allowing the molecule to anchor securely within the highly conserved ATP-binding pocket (hinge region) of protein kinases.

The specific introduction of a bromine atom at the C-4 position elevates the scaffold's utility through two distinct mechanisms:

-

Pharmacodynamic Anchoring (Halogen Bonding): Bromine is a heavy, polarizable halogen. In the localized hydrophobic environment of the kinase active site, the bromine atom can act as a halogen bond donor, interacting favorably with the backbone carbonyl oxygens of the hinge region. Furthermore, its steric bulk restricts the conformational flexibility of the molecule, locking the inhibitor into a thermodynamically favorable bioactive conformation.

-

Synthetic Versatility: From a drug development standpoint, 4-bromothiazole serves as an indispensable synthetic building block[1]. The carbon-bromine bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). This allows medicinal chemists to rapidly synthesize extended libraries of derivatives designed to probe deeper allosteric pockets, such as the DFG-out conformation targeted by Type II kinase inhibitors.

Mechanistic Pathways and Target Kinases

Due to their structural adaptability, 4-bromo-thiazole derivatives have demonstrated potent inhibitory activity against a broad spectrum of serine/threonine and tyrosine kinases.

-

B-RAF and the MAPK Pathway: The MAPK/ERK pathway is frequently hyperactivated in melanoma and colorectal cancers. Specific thiazole derivatives containing phenyl sulfonyl groups have shown exceptional inhibition of the B-RAFV600E mutant kinase, effectively halting downstream MEK/ERK signaling and outperforming standard clinical therapeutics like dabrafenib[2].

-

PI3K/AKT/mTOR Pathway: Thiazole-based compounds effectively inhibit PI3K at nanomolar concentrations, disrupting downstream survival signaling and inducing apoptosis in cancer cell lines[3].

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): 4-bromo thiazole carboxylic acid is utilized as a critical intermediate in the synthesis of triazole-fused ASK1 inhibitors. ASK1 is a key mediator in the cellular response to oxidative stress, making these derivatives highly relevant for treating autoimmune and cardiovascular diseases[4][5].

Fig 1: Dual inhibition of MAPK and PI3K/AKT pathways by 4-bromo-thiazole derivatives.

Quantitative Kinase Inhibition Profiles

The table below synthesizes the inhibitory activities (IC50 values) of various thiazole-containing compounds against critical protein kinases, highlighting their potency and potential for polypharmacology.

| Compound / Derivative | Target Kinase | IC50 Value | Assay Context & Notes |

| Compound 11f | B-RAFV600E | 23.1 ± 1.2 nM | Enzyme assay; demonstrated higher potency than dabrafenib. |

| Compound 42 | GSK-3β | 0.29 ± 0.01 nM | Highly potent in vitro laboratory enzyme test[3]. |

| Compound 24 | PI3K | 2.33 nM | Evaluated in HT29 colon cancer cell lines[3]. |

| Compound 28 | CDK2 | 0.35 ± 1.07 μM | Laboratory enzyme test; comparable to Roscovitine[3]. |

| 4-Bromo-6-methylbenzo[d]thiazole | CK2 / GSK3β | Moderate | Exhibits polypharmacology; selective over non-kinase proteases. |

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data during the hit-to-lead optimization phase, the evaluation of 4-bromo-thiazole derivatives requires a rigorous, self-validating assay system. Below is the standardized methodology for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Fig 2: Self-validating high-throughput in vitro kinase screening workflow.

Step-by-Step TR-FRET Kinase Inhibition Protocol

1. Compound Preparation & Serial Dilution

-

Action: Dissolve the 4-bromo-thiazole derivative in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution. Transfer the compounds to an assay plate, ensuring the final DMSO concentration in the reaction is strictly capped at 1%[6].

-

Causality: Kinases are highly sensitive to organic solvents. Fluctuating DMSO concentrations across wells will artificially denature the enzyme, skewing the IC50 curve. Maintaining a uniform 1% vehicle concentration isolates the compound's true inhibitory effect.

2. Enzyme-Inhibitor Pre-Incubation

-

Action: Add the purified kinase (e.g., 1-2 nM final concentration) in a standardized reaction buffer to the assay plate. Incubate the enzyme-inhibitor mixture at room temperature for 30 to 60 minutes prior to adding ATP[6].

-

Causality: Because 4-bromo-thiazole derivatives are predominantly ATP-competitive, they must compete with millimolar intracellular concentrations of ATP in vivo. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's hinge region before the reaction is flooded with ATP, preventing artificially inflated IC50 values.

3. Substrate and ATP Addition

-

Action: Initiate the reaction by adding a specific biotinylated peptide substrate (0.2 mg/mL) and ATP[6]. The ATP concentration must be calibrated to the specific enzyme's Michaelis constant (

). -

Causality: Running the assay at the ATP

ensures the system is highly sensitive to competitive inhibitors while maintaining a robust, detectable signal window.

4. Signal Detection & Self-Validation

-

Action: Stop the reaction using a buffer containing EDTA (to chelate

) and add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a compatible microplate reader. -

Causality & Validation: TR-FRET inherently reduces background auto-fluorescence from the chemical compounds. To ensure the protocol is a self-validating system, the assay must include a "Vehicle Control" (100% kinase activity) and a "Positive Control" (e.g., a known pan-kinase inhibitor like staurosporine for 0% activity). The data is only accepted if the calculated Z'-factor is

0.5 , proving that the assay window is statistically robust and free from systemic pipetting or reagent degradation errors.

Structure-Activity Relationship (SAR) Dynamics & Cross-Reactivity

Understanding the cross-reactivity of 4-bromo-thiazole derivatives is critical for predicting off-target toxicity. While the core scaffold is highly potent, it carries a risk of polypharmacology. For example, baseline derivatives like 4-Bromo-6-methylbenzo[d]thiazole exhibit moderate inhibition across multiple kinases (CK2, GSK3β, AKT1, ERK2). However, these compounds show no significant inhibition of non-kinase enzymes like Cathepsin B, indicating a strong baseline selectivity for the ATP-binding pocket over general enzymatic active sites. To transition from a polypharmacological tool compound to a selective clinical candidate, medicinal chemists must leverage the 4-bromo position to append bulky, stereospecific functional groups that exploit the unique, non-conserved allosteric pockets of the target kinase.

References

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances URL:[Link]

- US9169243B2 - Apoptosis signal-regulating kinase inhibitors Source: Google Patents URL

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Thiazole-2,5-diamine | 95511-80-1 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US9051313B2 - Apoptosis signal-regulating kinase inhibitors - Google Patents [patents.google.com]

- 5. US9169243B2 - Apoptosis signal-regulating kinase inhibitors - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Safety Data Sheet (SDS) Technical Guide: 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole

Executive Summary

Compound: 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole Role: Advanced Pharmaceutical Intermediate / Kinase Inhibitor Scaffold Document Type: Technical Safety Guide & Hazard Assessment

This guide serves as a comprehensive technical manual for the safe handling, storage, and emergency response regarding 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole . Unlike standard SDS documents which often provide generic boilerplate data, this whitepaper synthesizes Structure-Activity Relationship (SAR) data from validated structural analogs (e.g., 4-bromo-2-(pyridin-4-yl)thiazole) to provide a rigorous, precautionary safety framework.

As a halogenated heteroaryl system containing both thiazole and pyridine motifs, this compound presents specific risks regarding skin sensitization, respiratory irritation, and the potential evolution of toxic halide vapors (HBr) under thermal stress. This guide is designed for Senior Research Scientists and Process Chemists operating in drug discovery environments.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 4-Bromo-2-(2-methoxypyridin-3-yl)-1,3-thiazole |

| Molecular Formula | C₉H₇BrN₂OS |

| Molecular Weight | 271.13 g/mol |

| Structural Features | [1][2][3][4][5][6] • Thiazole Core: Electron-rich, susceptible to electrophilic attack.• C4-Bromine: Labile handle for cross-coupling (Suzuki/Buchwald); potential alkylating agent.• 2-Methoxypyridine: Hydrogen bond acceptor; increases lipophilicity. |

Physical Properties (Predicted/Analog-Based)

-

Physical State: Solid (Crystalline powder)

-

Color: Off-white to pale yellow

-

Melting Point: 75–85 °C (Estimated based on thiazole analogs [1])

-

Solubility: Soluble in DMSO, DMF, DCM; Low solubility in water.

-

Partition Coefficient (LogP): ~2.5–3.0 (Lipophilic)

Hazard Identification (GHS Classification)

Based on the toxicological profiles of closely related brominated thiazoles (e.g., 4-Bromo-2-methylthiazole [2]), this compound is classified under the Precautionary Principle as a Category 4 Acute Toxin and Category 2 Irritant .

GHS Label Elements

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)

| Code | Hazard Statement | Mechanism of Action |

| H302 | Harmful if swallowed.[7][8] | Systemic absorption of halogenated heterocycles can inhibit metabolic enzymes. |

| H315 | Causes skin irritation.[7][8][9][10][11] | Lipophilic nature allows dermal penetration; thiazole nitrogen can act as a local irritant. |

| H319 | Causes serious eye irritation.[8][9][10][11][12] | Direct cytotoxicity to corneal epithelium. |

| H335 | May cause respiratory irritation.[7][10] | Dust inhalation triggers mucosal inflammation in the upper respiratory tract. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9][11][12]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[9][10] Remove contact lenses, if present and easy to do.[8][9][10][12] Continue rinsing.[9][10][12]

Safe Handling & Engineering Controls

The "Zero-Contact" Protocol

Working with brominated heteroaromatics requires a "Zero-Contact" mindset to prevent sensitization. The C-Br bond, while stable, can undergo hydrolysis or homolytic cleavage under extreme conditions, releasing bromide ions or radicals.

Engineering Controls Workflow

The following diagram outlines the mandatory workflow for handling this compound in a research setting.

Figure 1: Safe Handling Workflow ensuring containment of particulates and vapors.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 (for dust) or P100 respirator if handling >10g open powder.

-

Hand Protection: Double-gloving with Nitrile (0.11 mm minimum thickness). Breakthrough time > 480 min.

-

Eye Protection: Chemical safety goggles. Face shield required if working with large quantities (>50g).

Stability & Reactivity

Chemical Stability

The compound is stable under standard temperature and pressure (STP). However, the 2-methoxypyridine moiety introduces specific sensitivities:

-

Acid Sensitivity: Strong acids (e.g., concentrated HCl) can cleave the methyl ether, generating the pyridone tautomer.

-

Photostability: Brominated heterocycles are light-sensitive. Store in amber vials to prevent photo-dehalogenation.

Incompatible Materials

-

Strong Oxidizing Agents: Can oxidize the thiazole sulfur to sulfoxides/sulfones.

-

Strong Nucleophiles: Can displace the bromine or the methoxy group.

-

Reducing Agents: Lithium Aluminum Hydride (LAH) may debrominate the ring.

Emergency Response Protocols

Firefighting Measures

-

Suitable Extinguishing Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition releases toxic gases:

-

Hydrogen Bromide (HBr): Corrosive, acidic gas.

-

Nitrogen Oxides (NOx): Pulmonary irritants.

-

Sulfur Oxides (SOx): Respiratory irritants.

-

-

Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) with full face-piece.

Accidental Release Decision Tree

In the event of a spill, follow this logic to determine the appropriate response level.

Figure 2: Emergency Response Decision Logic for Spills.

Toxicological Information (SAR Analysis)

Note: Specific toxicological data for this isomer is limited. Data is extrapolated from structural analogs.

Acute Toxicity[2]

-

Oral: Predicted LD50 (Rat) between 300 – 2000 mg/kg (Category 4). Thiazole derivatives often exhibit moderate oral toxicity due to metabolic interference [3].

-

Dermal: Predicted LD50 > 2000 mg/kg.

-

Inhalation: No data available; treat as a respiratory irritant.

Carcinogenicity & Mutagenicity

-

Ames Test: Brominated thiazoles generally test negative in Ames tests, but the presence of the pyridine ring suggests potential for DNA intercalation if metabolized to reactive intermediates. Treat as a suspected mutagen until validated.

Ecological Information & Disposal

Ecotoxicity

-

Aquatic Toxicity: High. Halogenated heterocycles are often toxic to aquatic invertebrates (Daphnia magna) due to poor biodegradability and lipophilicity.

-

Persistence: Not readily biodegradable.

Disposal Considerations

-

Waste Code: Halogenated Organic Solvents/Solids.

-

Protocol: Dissolve in a combustible solvent (if solid) and burn in a chemical incinerator equipped with an afterburner and scrubber to neutralize HBr and SOx fumes. Do not dispose of via sink or drain.

References

-

PubChem. (2024). Compound Summary: 4-Bromo-2-methylthiazole (Analogous Physical Properties). National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2024).[7] C&L Inventory: Thiazole Derivatives Hazard Classification. [Link]

Sources

- 1. PubChemLite - 4-bromo-2-methoxy-1,3-thiazole (C4H4BrNOS) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromo-2-methylthiazole | 298694-30-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole

This Application Note is structured to guide researchers through the optimization and execution of Suzuki-Miyaura cross-coupling reactions specifically for 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole .

Executive Summary

4-Bromo-2-(2-methoxypyridin-3-yl)thiazole (referred to herein as Substrate-1 ) is a critical heteroaryl halide intermediate, often utilized in the synthesis of tubulin polymerization inhibitors (e.g., "SMART" agents) and kinase inhibitors.

The coupling at the C4-position of the thiazole ring presents unique challenges due to the presence of multiple Lewis basic sites (thiazole nitrogen, pyridine nitrogen, methoxy oxygen) capable of poisoning palladium catalysts. Furthermore, the electron-deficient nature of the thiazole ring accelerates oxidative addition but can destabilize the transmetalation intermediate if not properly ligated.

This guide provides two distinct protocols:

-

Protocol A (Standard): A robust, cost-effective method for coupling electron-rich or neutral aryl boronic acids.

-

Protocol B (High-Performance): An advanced method utilizing Buchwald precatalysts for sterically hindered or electron-deficient heteroaryl boronic acids.

Structural Analysis & Mechanistic Insight

Before initiating the reaction, it is vital to understand the electronic and steric environment of Substrate-1 .

-

Electrophilic Site (C4-Br): The C4 position is activated for oxidative addition due to the electron-withdrawing nature of the thiazole ring. However, it is less reactive than the C2 position (which is already substituted in this molecule).

-

Catalyst Poisoning Risk: The 2-methoxypyridine moiety contains a basic nitrogen and a methoxy group. These can form stable chelate complexes with Pd(II), potentially arresting the catalytic cycle.

-

Solution: Use bidentate ligands (e.g., dppf) to enforce cis-geometry or bulky monodentate ligands (e.g., XPhos) to prevent coordinative saturation by the substrate.

-

-

Stability: The 2-methoxypyridine group is generally stable to mild base, but strong acids (used in workup) can demethylate the pyridine to the pyridone (2-hydroxy) tautomer.

Mechanistic Pathway

The following diagram outlines the catalytic cycle with specific attention to the thiazole substrate.

Figure 1: Catalytic cycle highlighting the critical oxidative addition and potential deactivation pathways specific to aminothiazole derivatives.

Experimental Protocols

Protocol A: Standard Conditions (Pd(dppf)Cl₂)

Best for: Phenylboronic acids, electron-rich aryl boronic acids.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which stabilizes the Pd center and resists displacement by the pyridine nitrogen of the substrate.

Reagents:

-

Substrate-1: 1.0 equiv (e.g., 100 mg)

-

Boronic Acid: 1.2 – 1.5 equiv[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

-

Setup: To a 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add Substrate-1 (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3).

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the addition of degassed 2.0 M Na₂CO₃ solution.

-

Reaction: Heat the mixture to 90 °C for 4–12 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Substrate-1) is UV active and typically less polar than the biaryl product.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Note: Avoid acidic washes (e.g., 1N HCl) as the pyridine moiety will protonate and extract into the aqueous layer.

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: High-Performance Conditions (XPhos Pd G2)

Best for: Heteroaryl boronic acids (pyridines, pyrimidines), sterically hindered substrates.

Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand. It facilitates oxidative addition and, crucially, promotes reductive elimination in crowded systems while preventing catalyst poisoning.

Reagents:

-

Substrate-1: 1.0 equiv

-

Boronic Acid: 1.5 equiv[1]

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base: K₃PO₃ (3.0 equiv, solid) or K₃PO₄ (0.5 M aq)

-

Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Step-by-Step Procedure:

-

Setup: Add Substrate-1 , Boronic Acid, XPhos Pd G2, and solid K₃PO₄ to the reaction vessel.

-

Inertion: Purge strictly with Argon (oxygen inhibits the active Pd(0) species generated from the precatalyst).

-

Solvent Addition: Add the THF/Water mixture.

-

Reaction: Heat to 60–80 °C .

-

Note: XPhos is highly active; lower temperatures often suffice and reduce proto-deboronation side reactions.

-

-

Workup: Standard aqueous workup as in Protocol A.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions specifically for thiazole couplings.

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by Pyridine/Thiazole N. | Switch to Protocol B (XPhos or SPhos). Increase catalyst loading to 10 mol%. |

| Protodeboronation | Boronic acid instability (common with 2-pyridyl boronates). | Use Boronic Esters (Pinacol) instead of acids. Add base slowly or switch to anhydrous conditions (Cs₂CO₃/Dioxane). |

| Homocoupling of Boronic Acid | Presence of Oxygen. | Degas solvents more thoroughly (sparge with Ar for 15 mins). |

| Hydrodebromination | Avoid alcoholic solvents (EtOH). Use Toluene or THF. Lower the temperature. |

Workflow Visualization

Figure 2: Decision matrix for selecting the appropriate coupling protocol.

References

-

Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.

-

Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Cancer Research (Referencing SMART compounds synthesis).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

BenchChem Application Note. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole.

Sources

Procedure for synthesizing 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole from thioamides

Executive Summary

The 2,4-disubstituted thiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., PI3K, CDK inhibitors). While 2-aminothiazoles are common, the 4-bromo-2-arylthiazole variant is a critical electrophilic intermediate. It allows for subsequent modular functionalization at the C4 position via Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.

This Application Note details a robust, three-stage protocol for synthesizing 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole starting from 2-methoxypyridine-3-carbonitrile . Unlike standard Hantzsch syntheses that yield 4-alkyl derivatives, this protocol utilizes a hydroxyl-to-bromide conversion strategy to install the halogen at the difficult-to-access 4-position while preserving the acid-sensitive 2-methoxypyridine moiety.

Retrosynthetic Analysis & Strategy

The direct synthesis of 4-bromothiazoles via Hantzsch condensation is chemically forbidden due to the instability of the required

-

Thioamidation: Conversion of the nitrile to a thioamide.

-

Hantzsch-Type Cyclization: Condensation with ethyl bromoacetate to form the 4-oxo-thiazolidine (4-hydroxythiazole tautomer).

-

Aromatizing Bromination: Conversion of the C4-carbonyl to a C4-bromide using Phosphorus Oxybromide (

), driving aromatization.

Figure 1: Retrosynthetic logic flow from target to commercially available nitrile.

Experimental Protocol

Phase 1: Synthesis of 2-Methoxypyridine-3-carbothioamide

Objective: Convert the nitrile to a thioamide under mild conditions to prevent demethylation of the pyridine ring.

-

Reagents: 2-Methoxypyridine-3-carbonitrile (1.0 equiv), Sodium Hydrosulfide hydrate (NaSH, 2.0 equiv), Magnesium Chloride hexahydrate (

, 1.0 equiv), DMF. -

Rationale: The

-catalyzed addition of NaSH is superior to Lawesson’s reagent for this substrate, as it avoids high temperatures and phosphorus byproducts that complicate purification.

Step-by-Step:

-

Dissolve 2-methoxypyridine-3-carbonitrile (10 mmol) in DMF (20 mL).

-

Add

(10 mmol) and stir for 15 minutes at room temperature (RT) to activate the nitrile. -

Add NaSH hydrate (20 mmol) in one portion. The mixture will turn green/yellow.

-

Stir at RT for 4–6 hours . Monitor by TLC (50% EtOAc/Hexanes); the thioamide is significantly more polar than the nitrile.

-

Workup: Pour the reaction mixture into ice-water (100 mL). The thioamide product typically precipitates as a yellow solid.

-

Filter the solid, wash with water (

mL) and cold diethyl ether ( -

Dry under vacuum. Yield Expectation: 85–95%.

Phase 2: Cyclization to 2-(2-Methoxypyridin-3-yl)thiazol-4(5H)-one

Objective: Construct the thiazole ring with a C4-carbonyl handle.

-

Reagents: Thioamide (from Phase 1), Ethyl Bromoacetate (1.1 equiv), Sodium Acetate (NaOAc, 2.0 equiv), Ethanol (EtOH).

-

Mechanism: S-alkylation of the thioamide followed by intramolecular N-acylation closes the ring.

Step-by-Step:

-

Suspend the thioamide (10 mmol) in absolute EtOH (30 mL).

-

Add Ethyl Bromoacetate (11 mmol) and anhydrous NaOAc (20 mmol).

-

Heat to reflux (

) for 4 hours. -

Observation: The suspension will clear as the reaction proceeds, then a precipitate (the product) may form upon cooling.

-

Workup: Cool to RT and concentrate the solvent to ~50% volume.

-

Pour into water (50 mL) and stir vigorously.

-

Filter the off-white precipitate. Recrystallize from EtOH if necessary.

-

Characterization: H-NMR will show a characteristic singlet for the

at the 5-position (~3.8–4.0 ppm) or a vinylic proton if it exists in the hydroxy tautomer form.

Phase 3: Aromatization to 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole

Objective: Convert the C4-carbonyl to a bromide using

-

Reagents: Thiazolone intermediate (from Phase 2), Phosphorus Oxybromide (

, 3.0 equiv), Anhydrous Toluene or 1,2-Dichloroethane (DCE). -

Base Additive: N,N-Dimethylaniline (1.0 equiv) – Optional but recommended to scavenge HBr.

Step-by-Step:

-

In a dry flask under Argon, suspend the thiazolone intermediate (5 mmol) in anhydrous Toluene (25 mL).

-

Add N,N-Dimethylaniline (5 mmol) (Buffer).

-

Add

(15 mmol) as a solid. -

Heat to

for 2–3 hours. Do not reflux aggressively. -

Monitoring: Check TLC carefully. The starting material (polar) should disappear, replaced by a less polar UV-active spot (Bromothiazole).

-

Quenching (Hazard): Cool to

. Slowly add crushed ice to the reaction mixture to decompose excess -

Neutralize with saturated

solution until pH ~8. -

Extraction: Extract with EtOAc (

mL). Wash organics with Brine, dry over -

Purification: Flash chromatography (SiO2, 10-20% EtOAc in Hexanes). The 4-bromo product is usually a white or pale yellow solid.

Mechanism of Action

The transformation in Phase 2 and 3 relies on the tautomeric equilibrium of the thiazolone ring.

Figure 2: Mechanistic pathway from thioamide to bromothiazole.

Data Summary & Quality Control

| Parameter | Specification / Expected Value | Notes |

| Appearance | Pale yellow to white solid | Darkening indicates decomposition. |

| 1H NMR (DMSO-d6) | Thiazole C5-H: Singlet, ~8.0 ppm | Distinctive aromatic singlet. |

| 1H NMR (Methoxy) | Singlet, ~3.9 ppm | Loss of this signal indicates demethylation (failure). |

| Mass Spec (LCMS) | [M+H]+ and [M+H+2]+ (1:1 ratio) | Characteristic Br isotope pattern is mandatory. |

| Yield (Overall) | 40% - 60% | Step 3 is the yield-limiting step. |

Troubleshooting Guide

-

Issue: Loss of Methoxy group (formation of Pyridone).

-

Cause: Reaction temperature too high or excess acid in Phase 3.

-

Solution: Use Toluene instead of DCE (lower boiling point), increase base buffer, or reduce reaction time.

-

-

Issue: Incomplete Bromination (Chlorination instead).

-

Cause: Use of

contaminated glassware or old -

Solution: Use fresh

and ensure no chloride sources are present.

-

References

-

Thioamide Synthesis: Manjunatha, S. G., et al. "Thioamides from Nitriles using MgCl2/NaSH System." Synlett, vol. 20, 2009, pp. 3352-3354.

-

Hantzsch Reaction: "Synthesis of Thiazoles." Organic Chemistry Portal.

-

Bromination Strategy: Stanetty, P., et al. "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Journal of Organic Chemistry, vol. 72, no. 12, 2007, pp. 4628–4645.

-

POBr3 Usage: "Conversion of Hydroxyheterocycles to Bromoheterocycles." BenchChem Protocols.

Sources

Application Note: Synthesis of 4-Substituted-2-(2-methoxypyridin-3-yl)thiazoles via Hantzsch Cyclization

Executive Summary & Scientific Rationale

The reaction between 2-methoxypyridine-3-carbothioamide and

Why this Scaffold Matters

The thiazolyl-pyridine pharmacophore is a privileged structure found in numerous bioactive molecules. The inclusion of the 2-methoxy group on the pyridine ring provides specific electronic properties (electron-donating by resonance, withdrawing by induction) and serves as a hydrogen bond acceptor, often critical for binding affinity in kinase inhibitors and antimicrobial agents. Furthermore, the methoxy group can serve as a synthetic handle for late-stage diversification (e.g., hydrolysis to pyridones or nucleophilic displacement).

Mechanistic Insight

The reaction proceeds through a regioselective condensation:

-

S-Alkylation: The nucleophilic sulfur of the thioamide attacks the electrophilic

-carbon of the bromo ketone, displacing the bromide. -

Cyclization: The amide nitrogen attacks the ketone carbonyl.[1]

-

Dehydration: Loss of water aromatizes the system to form the thiazole ring.[1]

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The following diagram illustrates the stepwise conversion from reactants to the final thiazole scaffold.

Caption: Stepwise Hantzsch mechanism: S-alkylation followed by cyclodehydration to yield the thiazole core.

Experimental Protocol

Materials & Reagents[5]

-

Substrate A: 2-Methoxypyridine-3-carbothioamide (1.0 equiv)

-

Substrate B:

-Bromo ketone (e.g., Phenacyl bromide, 4-Bromophenacyl bromide) (1.0 - 1.1 equiv) -

Solvent: Ethanol (Absolute) or DMF (for low solubility substrates)

-

Base (Optional but Recommended): Sodium bicarbonate (NaHCO

) or Triethylamine (Et -

Safety Note:

-Bromo ketones are potent lachrymators. All weighing and transfers must occur in a functioning fume hood.

Standard Operating Procedure (Reflux Method)

This protocol is optimized for yield and purity, minimizing the hydrolysis of the methoxy group.

Step 1: Reaction Setup

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypyridine-3-carbothioamide (1.0 mmol, 168 mg) in Ethanol (10 mL).

-

Add the

-bromo ketone (1.0 mmol) in one portion.-

Note: If the reaction is exothermic, add the ketone dropwise as a solution in ethanol.

-

Step 2: Thermal Activation

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (78 °C) for 2–4 hours .

-

Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting thioamide (usually lower R

) should disappear, and a fluorescent spot (thiazole) should appear.

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Observation: A solid precipitate (the hydrobromide salt of the thiazole) may form.

-

-

Neutralization: Pour the mixture into ice-cold water (50 mL) containing saturated aqueous NaHCO

(10 mL) to neutralize the HBr and liberate the free base.-

Critical: Ensure pH is ~8. Avoid strong bases (NaOH) to prevent hydrolysis of the 2-methoxy pyridine to 2-pyridone.

-

-

Stir for 15 minutes. The product should precipitate as a solid.

-

Filter the solid using a Buchner funnel and wash with cold water (2 x 10 mL) followed by a small amount of cold ethanol (1 x 2 mL).

Step 4: Purification

-

Recrystallize the crude solid from hot Ethanol or Ethanol/DMF mixture.

-

Dry under vacuum at 45 °C for 6 hours.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of thiazolyl-pyridine derivatives.

Data Analysis & Characterization

Expected Analytical Data

The formation of the thiazole ring is confirmed by the disappearance of the thioamide NH

| Feature | 1H NMR Signal (DMSO-d | Interpretation |

| Thiazole C5-H | Diagnostic peak for thiazole ring formation. | |

| Pyridine -OCH | Confirms integrity of the methoxy group. | |

| Pyridine Protons | Characteristic splitting of 2,3-disubstituted pyridine. | |

| Amine (-NH | Absent | Confirms consumption of thioamide. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete reaction or product loss during filtration. | Increase reflux time; ensure pH is basic (>7) during workup to precipitate the free base. |

| O-Demethylation | Acidic hydrolysis of the methoxy group. | Avoid prolonged heating after reaction completion; neutralize HBr immediately upon cooling. |

| Sticky Solid | Impurities or residual solvent. | Recrystallize from Ethanol/Water (9:1) or triturate with diethyl ether. |

Applications in Drug Discovery[1][7]

The 2-(2-methoxypyridin-3-yl)thiazole scaffold is a versatile template in medicinal chemistry.

-

Kinase Inhibition: The nitrogen of the thiazole and the nitrogen of the pyridine (along with the methoxy oxygen) create a bidentate or tridentate binding motif suitable for the ATP-binding pocket of kinases (e.g., VEGFR, EGFR).

-

Antimicrobial Agents: 4-Arylthiazoles derived from this protocol have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.

-

Metabolic Stability: The 2-methoxy group blocks the susceptible 2-position of the pyridine ring from oxidative metabolism, potentially improving the pharmacokinetic profile compared to the unsubstituted pyridine.

References

-

Hantzsch, A. (1887).[1][2] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

-

Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry, 20(24), 7227-7233. Link

-

Narayana, B., et al. (2004). "Synthesis of new 2-(substituted pyridyl)-4-aryl-1,3-thiazoles as potential antimicrobial agents." Farmaco, 59(11), 911-917. Link

-

BenchChem. (2025).[1] "Application Notes and Protocols for Hantzsch Thiazole Synthesis." BenchChem Technical Support. Link

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

Sources

Application Note: Optimization of Pd-Catalyzed Arylation of 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole

Executive Summary

This application note details the optimization of the Palladium-catalyzed cross-coupling (Suzuki-Miyaura) of 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole . This substrate presents a dual challenge common in medicinal chemistry: catalyst poisoning inherent to thiazole/pyridine motifs and steric hindrance introduced by the ortho-methoxy substituent on the pyridine ring.

Standard protocols utilizing Pd(PPh₃)₄ or Pd(dppf)Cl₂ frequently result in stalled conversion or significant protodebromination side-products. Our optimized protocol utilizes XPhos Pd G3 precatalyst with K₃PO₄ in a 1,4-Dioxane/Water system, achieving >90% conversion with minimal impurity formation. This guide provides the mechanistic rationale, screening data, and a robust step-by-step protocol for scale-up.

Synthetic Challenge & Mechanistic Analysis

Substrate Analysis

The target substrate contains three distinct features that complicate Pd-catalysis:

-

Thiazole Reactivity: The C4-Br bond in thiazoles is electronically deactivated compared to the C2 position. Furthermore, the thiazole nitrogen (N3) and sulfur (S1) atoms are potent σ-donors capable of displacing weak phosphine ligands, leading to the formation of inactive Pd-heterocycle complexes (Catalyst Poisoning).

-

Steric Ortho-Effect: The 2-methoxypyridin-3-yl group at the thiazole C2 position places a methoxy group in close proximity to the reaction center. This creates a "pocket" that hinders the approach of the palladium center during the transmetallation step.

-

Chelation Risk: The proximity of the thiazole nitrogen and the pyridine nitrogen suggests potential bidentate chelation, which can sequester the catalyst in an off-cycle resting state.

The "Protodebromination" Trap

A common failure mode in this scaffold is the reduction of the C-Br bond to C-H (protodebromination). This occurs when the catalytic cycle is slow (stalled transmetallation due to sterics), allowing the Pd(II)-aryl species to undergo undesired reduction, often via hydride abstraction from the solvent or base.

Optimization Workflow

To overcome these barriers, a screen was designed to evaluate ligand sterics (Cone Angle) and precatalyst activation rates.

Ligand & Catalyst Screening Results (0.1 mmol scale)

Conditions: 1.0 eq Substrate, 1.5 eq Phenylboronic acid, 2.0 eq Base, 5 mol% [Pd], Solvent (0.2 M), 80°C, 12h.

| Entry | Catalyst / Ligand | Base | Solvent | Conversion (LCMS) | Outcome Analysis |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 15% | Failed. Catalyst poisoning dominates; PPh₃ is too labile. |

| 2 | Pd(dppf)Cl₂ · DCM | K₂CO₃ | Dioxane/H₂O | 45% | Stalled. Bidentate ligand resists poisoning but lacks steric bulk for transmetallation. |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 78% | Good. SPhos bulk prevents poisoning; good activity. |

| 4 | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | >98% | Optimal. Rapid activation (G3) + max steric bulk (XPhos) drives cycle. |

| 5 | PEPPSI-IPr | K₂CO₃ | Dioxane | 60% | Moderate. NHC ligand is stable but activation was slower than Buchwald G3. |

Decision Logic Visualization

The following flowchart illustrates the decision pathway used to select the XPhos Pd G3 system over traditional alternatives.

Figure 1: Optimization logic flow moving from standard catalysts to sterically demanding Buchwald precatalysts.

Detailed Experimental Protocol

Materials

-

Substrate: 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2 – 5 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water (4:1 ratio)

Step-by-Step Procedure

-

Reaction Setup (Inert Atmosphere Essential):

-

To a reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Critical Step: Add XPhos Pd G3 (0.02 equiv / 2 mol%) last to avoid decomposition before degassing.

-

Seal the vessel with a septum-lined cap.

-

-

Solvent Preparation & Degassing:

-

In a separate vessel, mix 1,4-Dioxane and Water (4:1 v/v).

-

Degas the solvent mixture by sparging with Argon or Nitrogen gas for 15 minutes. Note: Thiazoles are sensitive to oxidative decomposition; oxygen removal is critical.

-

Transfer the degassed solvent to the reaction vessel via syringe (Concentration: 0.1 M – 0.2 M relative to substrate).

-

-

Reaction:

-

Purge the reaction vessel headspace with inert gas for 2 minutes.

-

Place the vessel in a pre-heated block/bath at 80°C .

-

Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

-

Monitor by LCMS at 1 hour. If conversion is <50%, add an additional 1 mol% catalyst.

-

Typical reaction time: 2 – 4 hours.

-

-

Work-up & Purification:

-

Dilute with Ethyl Acetate and wash with Water (x2) and Brine (x1).

-

Scavenging: If residual Pd is a concern (common with thiazoles), treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

-

Dry over Na₂SO₄, filter, and concentrate.[3]

-

Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Mechanistic Insight: Why XPhos Pd G3?

The success of the XPhos Pd G3 system in this specific application relies on the unique properties of the ligand and the precatalyst architecture.

The "G3" Advantage

Standard Pd(II) sources (like Pd(OAc)₂) require reduction to Pd(0) in situ, often consuming phosphine ligand and generating unpredictable induction periods. The G3 precatalyst contains a pre-formed Pd(II) species that is rapidly reduced to the active monoligated Pd(0)-L species upon exposure to base, ensuring 100% active catalyst enters the cycle immediately.

Ligand Role (XPhos)

-

Cone Angle: XPhos is extremely bulky. This bulk forces the formation of a monoligated Pd species (LPd(0)), which is highly active for oxidative addition into the deactivated thiazole C-Br bond.

-

Anti-Poisoning: The sheer size of the ligand shields the palladium center, preventing the nitrogen/sulfur atoms of the thiazole/pyridine substrate from coordinating and forming stable, inactive "rest" states.

Figure 2: Catalytic cycle highlighting the role of XPhos in preventing catalyst poisoning.

Troubleshooting & Scale-Up

| Observation | Diagnosis | Corrective Action |

| Protodebromination (M-Br → M-H) | Cycle is too slow; Hydride abstraction occurring. | Increase catalyst loading to 5 mol%; Switch solvent to THF/Water (lower H-donor capability than dioxane). Ensure solvent is anhydrous before mixing with water. |

| Homocoupling of Boronic Acid | Oxidative coupling due to O₂ presence. | Re-degas solvents vigorously. Add boronic acid in portions (semi-batch) rather than all at once. |

| Low Conversion (<50%) | Catalyst Deactivation. | Check quality of G3 precatalyst (should be off-white/beige, not black). Switch base to Cs₂CO₃ in Toluene/Water (higher temperature capability). |

| Residual Palladium in Product | Thiazole binding Pd. | Use SiliaMetS® Thiol or DMT-functionalized silica during workup. A simple charcoal wash is often ineffective for thiazoles. |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of (Hetero)Aryl Chlorides and Bromides with Arylboronic Acids." Journal of the American Chemical Society, 2007.[2]

- Context: Establishes XPhos/SPhos as superior ligands for heteroaryl coupling.

-

Colacot, T. J. "A Tunable Precatalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides." Organic Letters, 2010.[4]

- Context: Describes the G3 precatalyst activ

-

BenchChem Technical Support. "Catalyst Poisoning in Reactions with Thiazoles." BenchChem Troubleshooting Guide, 2025.

- Context: Specific troubleshooting for S/N-containing heterocycles.

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Optimization."

- Context: General reference for base/solvent selection rules.

Sources

Advanced Stille Coupling Strategies for the Functionalization of 4-Bromothiazoles

Executive Summary & Rationale

The 4-bromothiazole moiety is a privileged electrophilic scaffold in medicinal chemistry and natural product total synthesis. It frequently serves as the foundational building block for complex architectures, including bithiazole cores, SMN protein modulators, and macrocyclic peptides such as the amythiamicins [[1]]() 2. While Suzuki-Miyaura and Negishi couplings are routinely employed, the Stille cross-coupling reaction remains indispensable. Its unparalleled functional group tolerance and the bench-stability of organostannane reagents under neutral conditions make it the method of choice for late-stage functionalization [[1]](). This application note details the mechanistic rationale, reagent selection, and an optimized, self-validating protocol for functionalizing the 4-position of the thiazole ring.

Mechanistic Causality in Thiazole Cross-Coupling

The Stille coupling of 4-bromothiazole with organostannanes (e.g., tributyl(aryl)stannane or tributyl(thiazolyl)stannane) proceeds via the classic Pd(0)/Pd(II) catalytic cycle, but with specific nuances dictated by the heteroaromatic ring:

-

Oxidative Addition : The electron-deficient nature of the thiazole ring facilitates the rapid oxidative addition of the active Pd(0) species into the C4–Br bond.

-

Transmetalation (The Rate-Limiting Step) : Organotin reagents possess inherently low nucleophilicity. To prevent reaction stalling, the addition of Cu(I) salts (e.g., CuTC or CuI) is a critical optimization. Copper exerts a dual "copper effect": it scavenges free phosphine ligands to create a highly active, coordinatively unsaturated Pd(II) species, and it can undergo transmetalation with the stannane to form a highly reactive organocopper intermediate that rapidly transfers the organic group to palladium [[3]]().

-

Reductive Elimination : The spatial proximity of the organic fragments on the Pd(II) center drives the formation of the new C–C bond, releasing the functionalized thiazole and regenerating the Pd(0) catalyst.

Caption: Pd-catalyzed Stille coupling cycle for 4-bromothiazole, highlighting the Cu(I) effect.

Reagent Selection Matrix

Quantitative data and reagent choices are summarized below to guide reaction optimization based on substrate electronics and sterics.

| Component | Recommended Reagent | Mechanistic Rationale | Expected Yield Range |

| Catalyst | Pd(PPh3)4 (5-10 mol%) | Standard robust Pd(0) source; triphenylphosphine provides an optimal balance of steric bulk and electron donation for unhindered substrates. | 65 - 85% 4 |

| Catalyst (Alt) | Pd2(dba)3 + P(t-Bu)3 | Highly active system required for sterically hindered or electronically deactivated stannanes. Prevents catalyst poisoning by the thiazole nitrogen. | 70 - 90% |

| Solvent | Toluene or DMF | Toluene (100°C) is standard for thermal stability. DMF is utilized when high solvent polarity is required to solubilize complex intermediates. | N/A |

| Additive | CuI or CuTC (10-20 mol%) | Exploits the "copper effect" to accelerate transmetalation and overcome reaction stalling 3. | +15-25% yield boost |

| Workup Reagent | Aqueous KF | Converts toxic, lipophilic tributyltin halides into insoluble polymeric tributyltin fluoride (Bu3SnF) for easy removal via filtration 4. | N/A |

Experimental Protocol: Synthesis of 4-Arylthiazole / 4,5'-Bithiazole

Self-Validating Design: This protocol incorporates specific in-process controls and a targeted workup to eliminate the primary failure mode of Stille couplings: organotin contamination and product decomposition.

Materials:

-

4-Bromothiazole (1.0 equiv, 1.0 mmol)

-

Organostannane (e.g., 5-(tributylstannyl)thiazole) (1.1 equiv, 1.1 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%)

-

Copper(I) Iodide (CuI) (0.10 equiv, 10 mol%)

-

Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

-

System Preparation (Inert Atmosphere): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromothiazole (1.0 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.10 mmol).

-

Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species and to inhibit the oxidative homocoupling of the stannane reagent.

-

-

Solvent & Reagent Addition: Add anhydrous toluene (10 mL) to the flask. Degas the mixture by sparging with argon for 15–20 minutes. Add the organostannane (1.1 mmol) via a gas-tight syringe.

-

Reaction Execution: Heat the reaction mixture to 100 °C under a positive argon atmosphere. Stir vigorously for 12–18 hours 4.

-

In-Process Control & Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc) or GC-MS.

-

Validation: The complete disappearance of the 4-bromothiazole peak/spot validates successful conversion. If the reaction stalls at <50% conversion, catalyst deactivation by the basic thiazole nitrogen has likely occurred. Spiking the mixture with an additional 2 mol% Pd(PPh3)4 and 5 mol% CuI will drive the reaction to completion.

-

-

Quench and Tin Scavenging (Critical Step): Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and add an equal volume of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour 4.

-

Causality: The KF converts soluble, highly toxic Bu3Sn-halides into Bu3SnF, a white, insoluble polymeric precipitate, preventing tin contamination in the final isolated product.

-

-

Filtration and Extraction: Filter the biphasic mixture through a tightly packed pad of Celite to remove the Bu3SnF precipitate and palladium black. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Drying and Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure 4-functionalized thiazole.

Troubleshooting & Optimization

-

Homocoupling of Stannane : If symmetrical byproducts (e.g., 5,5'-bithiazole) are observed, it indicates oxygen ingress or excessive heating [[4]](). Ensure rigorous degassing and check the integrity of the Schlenk line.

-

Protodemetalation : If the unsubstituted thiazole is detected as a major byproduct, moisture is present in the system. The organometallic reagent is being quenched by trace water. Ensure all reagents and solvents are strictly anhydrous 4.

References

-

Title: Unconventional Macrocyclizations in Natural Product Synthesis | ACS Central Science Source: acs.org URL: [Link]

-

Title: Discovery, Synthesis and Biological Evaluation of Novel SMN Protein Modulators Source: nih.gov URL: [Link]

-

Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: nih.gov URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery, Synthesis and Biological Evaluation of Novel SMN Protein Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Scalable Synthesis Route for 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol

Executive Summary